 
                            Aurachin D is a farnesylated quinolone alkaloid naturally produced by certain bacteria, primarily myxobacteria of the genus Stigmatella, as well as some Streptomyces and Rhodococcus strains [, ]. It belongs to the aurachin family of secondary metabolites, characterized by their isoprenoid quinoline structure and categorized as A-type or C-type based on the farnesyl residue's position on the quinolone core [].
Aurachin D has gained significant attention in scientific research as a potent inhibitor of electron transport processes in both prokaryotic and eukaryotic cells []. This property makes it a valuable tool for investigating electron transport mechanisms and a lead structure for developing novel antibacterial and antiprotozoal drugs [].
Aurachin D belongs to the class of compounds known as quinolones, which are characterized by a bicyclic structure containing a quinoline moiety. It is classified as an alkaloid due to its nitrogen-containing structure and biological activity.
The synthesis of Aurachin D has been achieved through various methodologies, primarily focusing on total synthesis and biocatalytic approaches.
Aurachin D has a complex molecular structure characterized by a fused bicyclic system composed of a quinoline core and an isoprenoid side chain.
Aurachin D participates in several chemical reactions that are crucial for its synthesis and biological function:
The mechanism through which Aurachin D exerts its antimicrobial effects primarily involves inhibition of cytochrome bd oxidase, a critical component in bacterial respiration:
Aurachin D exhibits several physical and chemical properties relevant to its functionality:
Aurachin D holds promise in various scientific applications:
Aurachin D was first isolated in 1987 from the myxobacterium Stigmatella aurantiaca strain Sg a15 during a screening program for novel respiratory chain inhibitors. Initial yields were extremely low (<1 mg/L culture), but optimization through precursor-directed biosynthesis (anthranilic acid feeding) significantly enhanced production to ~0.33 mg/L [1] [10]. This compound belongs to a larger family of over 20 structurally related aurachins, which differ in their quinoline/quinolone core modifications and prenyl chain lengths. Beyond Stigmatella, biosynthetic gene clusters enabling aurachin production have been identified in actinomycetes, including Rhodococcus sp. Acta 2259 and select Streptomyces strains [3] [8]. The natural occurrence of aurachins across taxonomically distinct bacteria suggests convergent evolution of their biosynthetic pathways, likely driven by ecological roles in microbial competition or predation [3].
Table 1: Natural Sources of Aurachin D
| Producer Organism | Classification | Production Yield (Optimized) | Significance | 
|---|---|---|---|
| Stigmatella aurantiaca Sg a15 | Myxobacterium | 0.33 mg/L | Original isolated source; complex biosynthetic pathway | 
| Stigmatella erecta | Myxobacterium | Not quantified | Produces aurachins H-R with oxidative modifications | 
| Rhodococcus sp. Acta 2259 | Actinomycete | Not quantified | Demonstrates horizontal gene transfer potential | 
| Streptomyces sp. NA04227 | Actinomycete | Not quantified | Source of aurachin SS with geranyl side chain | 
Aurachin D (C₂₅H₃₃NO, MW 363.54) is classified as a 3-farnesyl-4(1H)-quinolone alkaloid. Its structure comprises:
The first total synthesis of aurachin D was achieved using a Conrad-Limpach reaction as the key step: ethyl acetoacetate was alkylated with farnesyl bromide (82% yield), followed by condensation with aniline under Dean-Stark conditions (72% yield) [2] [5]. This efficient route enabled gram-scale production (up to 1.1 g), surpassing natural isolation yields. Structure-activity relationship (SAR) studies revealed strict requirements for bioactivity:
Table 2: Key Structural Analogs and Their Bioactivity Profiles
| Analog | Modification | Antiplasmodial IC₅₀ (μM) | Cytochrome bd Inhibition | Cytotoxicity (HCT-116 IC₅₀, μM) | 
|---|---|---|---|---|
| Aurachin D | None (natural) | 0.012 | Kd ~10 nM | 2.23 | 
| 6-Fluoro aurachin D | Fluorine at C-6 | 0.085 | Retained | >10 | 
| 7-Methoxy aurachin D | Methoxy at C-7 | 0.038 | Enhanced vs. Gram-positives | 1.64 | 
| Geranyl analog (9) | Shorter chain (C₁₀) | 0.015 | Reduced | 2.52 | 
| Naphthalene analog (17) | Extended aromatic system | >10 | Not tested | >10 | 
Aurachin D primarily targets membrane-embedded respiratory complexes:
Notably, aurachin D exhibits selective lethality against pathogens with branched respiratory chains:
Biotechnological advances now enable scalable production via engineered Escherichia coli expressing the farnesyltransferase auaA. Codon optimization and metabolic engineering (mevalonate pathway integration) boosted titers 424-fold versus wild-type producers, facilitating drug development [7].
Table 3: Mechanisms of Respiratory Chain Inhibition
| Target Organism | Primary Target | Biochemical Effect | Physiological Consequence | 
|---|---|---|---|
| Escherichia coli | Cytochrome bd oxidase | Blocks quinol oxidation at Q-loop | Growth arrest under microaerophilic conditions | 
| Mycobacterium tuberculosis | Cytochrome bd | Depletes proton motive force | Synergistic killing with Q203 | 
| Plasmodium falciparum | Type II NADH dehydrogenase | Disrupts mitochondrial membrane potential (ΔΨm) | ATP depletion and parasite death | 
| Leishmania donovani | Unidentified bd-like oxidase | Collapses ΔΨm at nanomolar concentrations | Non-apoptotic cell death | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1